2-Cyclobutaneamidopyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

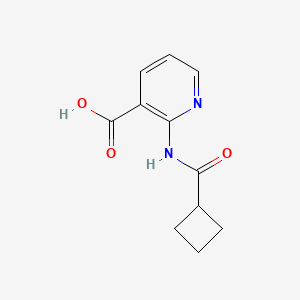

2-Cyclobutaneamidopyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a cyclobutanecarbonylamino group at the 2-position and a carboxylic acid group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutaneamidopyridine-3-carboxylic acid typically involves the following steps:

Formation of Cyclobutanecarbonyl Chloride: Cyclobutanecarboxylic acid is reacted with thionyl chloride to form cyclobutanecarbonyl chloride.

Amidation Reaction: The cyclobutanecarbonyl chloride is then reacted with 2-aminopyridine to form 2-(cyclobutanecarbonylamino)pyridine.

Carboxylation: The resulting compound is then carboxylated at the 3-position of the pyridine ring to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclobutaneamidopyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced derivatives, such as the corresponding alcohol.

Substitution: Substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 2-pyridone-3-carboxylic acids, which include the cyclobutane structure, exhibit promising antimicrobial activity. The 2-pyridone core is crucial for the synthesis of various bioactive compounds that target different bacterial strains, including Gram-positive and Gram-negative bacteria. Compounds with this scaffold have been reported to possess anti-Alzheimer, anti-inflammatory, and antifungal properties .

Drug Discovery

Cyclobutane derivatives are being investigated as potential scaffolds for drug development. Their unique ring structure allows for the creation of small molecule integrin antagonists, which have applications in treating various diseases, including cancer. The metabolic stability of cyclobutane-containing compounds enhances their viability as drug candidates . For instance, studies have shown that cyclobutane-based compounds can effectively inhibit αvβ3 integrin, a target in cancer therapy .

Polymer Chemistry

Synthesis of Novel Polymers

The unique chemical properties of 2-cyclobutaneamidopyridine-3-carboxylic acid enable its use as a building block in polymer synthesis. Cyclobutane-1,3-diacid has been utilized to create poly-α-truxillates through condensation reactions with various diols. These polymers demonstrate excellent thermal stability and can be tailored for specific applications in materials science .

Material Stability

Polymers derived from cyclobutane structures are noted for their stability under harsh conditions, making them suitable for applications in environments that require durable materials. This stability is attributed to the cyclobutane ring's ability to withstand both acidic and basic conditions .

Case Study 1: Antimicrobial Activity

A library of functionalized 2-pyridone-3-carboxylic acids was synthesized and tested against multiple bacterial strains. The results showed that certain derivatives exhibited IC50 values less than 1 μM, indicating potent antimicrobial activity. This study highlights the potential of cyclobutane derivatives in developing new antibacterial agents .

Case Study 2: Integrin Antagonists

In a study focused on cyclobutane-based integrin antagonists, researchers synthesized several compounds with varying side chains. The findings demonstrated that these compounds could effectively inhibit melanoma cell adhesion through αvβ3 integrin pathways. This research underscores the therapeutic potential of cyclobutane scaffolds in oncology .

Case Study 3: Polymer Development

Research into cyclobutane-1,3-diacid led to the formation of new polymers with desirable mechanical properties. These polymers were characterized using techniques such as NMR and FT-IR spectroscopy, confirming their structural integrity and potential applications in coatings and composites .

Summary of Key Findings

Mecanismo De Acción

The mechanism of action of 2-Cyclobutaneamidopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Pyridine-2-carboxylic acid: A simpler pyridine derivative with a carboxylic acid group at the 2-position.

Pyridine-3-carboxylic acid:

Pyridine-4-carboxylic acid:

Uniqueness

2-Cyclobutaneamidopyridine-3-carboxylic acid is unique due to the presence of both a cyclobutanecarbonylamino group and a carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

2-Cyclobutaneamidopyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutane ring fused with a pyridine and a carboxylic acid functional group. This unique structure may contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the cyclobutane moiety enhances its binding affinity, potentially leading to modulation of various physiological processes.

Key Mechanisms Include:

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular functions.

Biological Activity

Research has demonstrated various biological activities associated with this compound, including:

- Anticancer Activity : Studies indicate that derivatives of cyclobutane compounds can act as integrin antagonists, which are crucial in cancer cell adhesion and metastasis. For instance, compounds with similar structures have shown IC50 values below 1 μM in inhibiting αvβ3 integrin, suggesting strong anticancer potential .

- Antimicrobial Properties : Certain derivatives exhibit antibacterial and antifungal activities, making them candidates for further development in treating infections .

- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, although specific mechanisms remain to be fully elucidated.

Case Studies

- Integrin Antagonist Development :

- Synthesis and Biological Evaluation :

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Cyclobutylamine Derivative | Integrin Antagonist | <1 | |

| This compound | Antimicrobial | TBD | |

| Cyclobutyl Derivative | Anti-inflammatory | TBD |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

- Structure-Activity Relationship Studies : Investigating how variations in chemical structure impact biological activity.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.

Propiedades

IUPAC Name |

2-(cyclobutanecarbonylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10(7-3-1-4-7)13-9-8(11(15)16)5-2-6-12-9/h2,5-7H,1,3-4H2,(H,15,16)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTQHBWLYNXTHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=C(C=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.